REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.Br[CH2:9][C:10]([O:12]CC)=[O:11]>C(OCC)C.O>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH2:9][C:10]([OH:12])=[O:11])[CH2:4][CH2:3]1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
3.012 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the reaction mixture at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
wash the filter cake with diethyl ether
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a light yellow oil
|
Type
|
TEMPERATURE
|
Details
|
heat at 95° C. for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
STIRRING
|
Details
|
stir overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Evaporate the solvent in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolve the residue in acetonitrile
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent in vacuo (twice)
|
Type
|
DISSOLUTION
|
Details
|
Dissolve in a minimal amount of methanol
|
Type
|
ADDITION
|
Details
|
dilute with diethyl ether and place in the freezer
|
Type
|
CUSTOM
|
Details
|
Isolate the crystals which form
|
Type
|
CUSTOM
|
Details
|
by decanting the supernatant
|
Type
|
WASH
|
Details
|
wash with diethyl ether
|
Type
|
CUSTOM
|
Details
|
Obtain two more crops of crystals from the mother liquor
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.345 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |